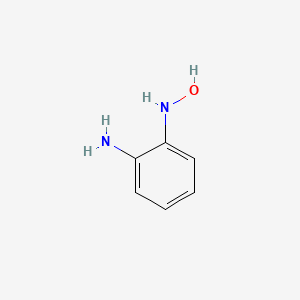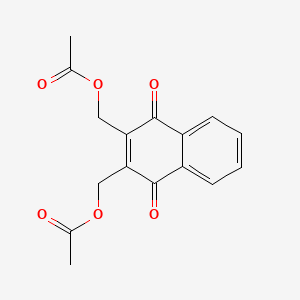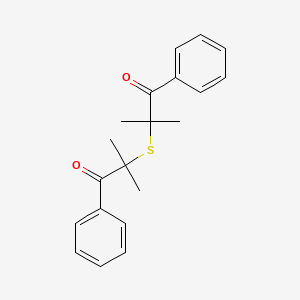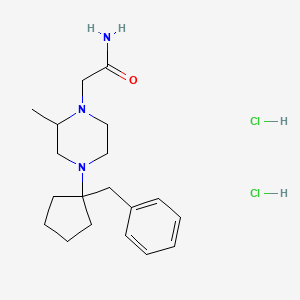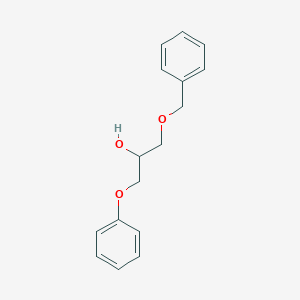
1-(Benzyloxy)-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-phenoxypropan-2-ol is an organic compound that features both benzyloxy and phenoxy functional groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-phenoxypropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, phenol.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-phenoxyethane: Similar structure but with an ethane backbone.
1-(Benzyloxy)-4-phenoxybutane: Similar structure but with a butane backbone.
1-(Benzyloxy)-3-phenoxypropane: Lacks the hydroxyl group present in 1-(Benzyloxy)-3-phenoxypropan-2-ol.
Uniqueness: this compound is unique due to the presence of both benzyloxy and phenoxy groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
50610-95-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-phenoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H18O3/c17-15(13-19-16-9-5-2-6-10-16)12-18-11-14-7-3-1-4-8-14/h1-10,15,17H,11-13H2 |
Clé InChI |
LMGLEIAYFYAJGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



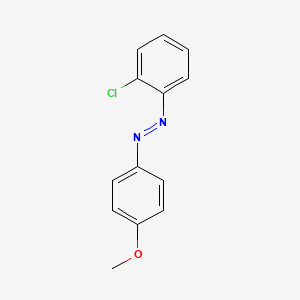
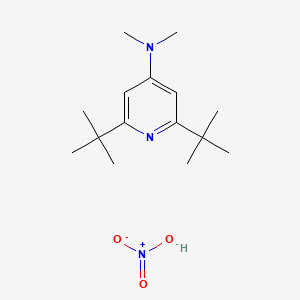



![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
